N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide
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Overview
Description
N~1~-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE is a complex organic compound characterized by the presence of difluoromethyl, ethylsulfanyl, triazolyl, and pyrazolyl groups
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The difluoromethyl groups can be oxidized under specific conditions.
Reduction: The triazole and pyrazole rings can be reduced using suitable reducing agents.
Substitution: The ethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~1~-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Mechanism of Action
The mechanism of action of N1-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Compared to other similar compounds, N1-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE stands out due to its unique combination of difluoromethyl and ethylsulfanyl groups. Similar compounds include:
Trifluoromethylated triazoles: Known for their high stability and reactivity.
Difluoromethylated pyrazoles: Noted for their potential in medicinal chemistry.
Ethylsulfanyl-substituted heterocycles: Valued for their diverse biological activities.
This compound’s uniqueness lies in its ability to combine these features into a single molecule, offering a versatile platform for various applications.
Properties
Molecular Formula |
C12H14F4N6OS |
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Molecular Weight |
366.34 g/mol |
IUPAC Name |
N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide |
InChI |
InChI=1S/C12H14F4N6OS/c1-3-24-12-18-17-11(10(15)16)22(12)20-8(23)5-21-6(2)4-7(19-21)9(13)14/h4,9-10H,3,5H2,1-2H3,(H,20,23) |
InChI Key |
NBRJURHXYYDFDR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(N1NC(=O)CN2C(=CC(=N2)C(F)F)C)C(F)F |
Origin of Product |
United States |
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